An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine (CAS 675-12-7)
An In-depth Technical Guide to 2,6-Difluoropyrimidin-4-amine (CAS 675-12-7)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including several approved drugs.[1] The presence of two fluorine atoms at the 2 and 6 positions significantly modulates the electronic properties of the pyrimidine ring, enhancing its metabolic stability and altering its binding affinities to biological targets. The 4-amino group provides a key vector for synthetic elaboration, allowing this molecule to serve as a versatile building block for the creation of diverse chemical libraries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2,6-Difluoropyrimidin-4-amine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 675-12-7 | [2][3][4][5] |
| Molecular Formula | C₄H₃F₂N₃ | [4] |
| Molecular Weight | 131.09 g/mol | [5] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not consistently reported | |
| Boiling Point | 332.2 °C at 760 mmHg (Predicted) | [2][5] |
| Density | 1.513 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water (1.6 g/L at 25 °C) | [2] |
| LogP | 0.918 (Experimental) | [2] |
| pKa | Not reported | |
| InChI Key | BBASDBMEDBTAHV-UHFFFAOYSA-N | [2] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the C5-H proton and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Three distinct signals for the pyrimidine ring carbons, with C-F couplings evident for C2 and C6.[6] |
| ¹⁹F NMR | A single resonance corresponding to the two equivalent fluorine atoms at C2 and C6. |
| IR | Characteristic peaks for N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-F stretching. |
| Mass Spec. | Molecular ion peak (M+) at m/z ≈ 131.03. |
Synthesis and Experimental Protocols
The synthesis of 2,6-Difluoropyrimidin-4-amine typically involves the transformation of a more readily available pyrimidine precursor. A common and logical route begins with 4-amino-2,6-dihydroxypyrimidine (a derivative of 4-aminouracil), proceeding through a dichlorinated intermediate, followed by a halogen exchange (Halex) reaction.
Caption: General synthetic workflow for 2,6-Difluoropyrimidin-4-amine.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a representative procedure based on established methods for the synthesis of related dichloropyrimidines and subsequent fluorination.[7][8][9]
Step 1: Synthesis of 4-Amino-2,6-dichloropyrimidine
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Reaction Setup: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 4-amino-2,6-dihydroxypyrimidine (1 molar equivalent).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~5-10 molar equivalents) to the flask. Subsequently, add a tertiary amine base such as N,N-diethylaniline (~2 molar equivalents) dropwise via the addition funnel.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring. This is a highly exothermic process that releases HCl gas and must be performed in a well-ventilated fume hood.
-
Isolation: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or 10N NaOH) until pH 7-8. The product will precipitate. Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum to yield crude 4-amino-2,6-dichloropyrimidine.
Step 2: Synthesis of 2,6-Difluoropyrimidin-4-amine
-
Reaction Setup: In a flask suitable for high-temperature reactions, combine the crude 4-amino-2,6-dichloropyrimidine (1 molar equivalent) with anhydrous, spray-dried potassium fluoride (KF, ~2.5-3 molar equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as sulfolane.
-
Reaction Conditions: Heat the stirred mixture to a high temperature (e.g., 180-225 °C) for several hours.[8] The progress of this halogen exchange (Halex) reaction should be monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is then purified by column chromatography or recrystallization to yield 2,6-Difluoropyrimidin-4-amine.
Chemical Reactivity and Applications in Drug Discovery
The utility of 2,6-Difluoropyrimidin-4-amine stems from its defined points of reactivity. The amino group can be readily functionalized, and the fluorine atoms, while more stable than chlorine, can still be displaced by potent nucleophiles under specific conditions. Its primary application is as a scaffold in the synthesis of kinase inhibitors.
Key Reaction: N-Arylation (Buchwald-Hartwig Amination)
The 4-amino group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl and heteroaryl moieties. This is a cornerstone strategy for building molecules that target the ATP-binding site of kinases.[10][11]
Caption: Logical relationship in a Buchwald-Hartwig cross-coupling reaction.
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-Difluoropyrimidin-4-amine (1 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add a base (e.g., sodium tert-butoxide, ~1.4 equiv.).
-
Solvent and Conditions: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture (e.g., to 100 °C) with stirring until TLC or LC-MS analysis indicates completion.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.
Biological Activity and Therapeutic Potential
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[11] The amino group and one of the ring nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region.
Target Profile: Kinase Inhibition (e.g., IRAK4)
Derivatives of aminopyrimidines have been identified as potent inhibitors of numerous kinases involved in disease. A prominent example is Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[12] Inhibition of IRAK4 is a promising strategy for treating autoimmune diseases and inflammation.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Compounds derived from 2,6-Difluoropyrimidin-4-amine can be designed to fit into the ATP pocket of IRAK4, preventing its kinase activity. This blocks the downstream phosphorylation cascade involving IRAK1, TRAF6, and TAK1, ultimately inhibiting the activation of the NF-κB transcription factor and reducing the production of inflammatory mediators.[12] The fluorine substituents can enhance binding affinity and improve drug-like properties such as metabolic stability.
Safety Information
2,6-Difluoropyrimidin-4-amine should be handled with appropriate laboratory safety precautions.
| Hazard Class | Statement |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
(Data sourced from supplier safety information).[2]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 675-12-7(2,6-Difluoropyrimidin-4-amine) | Kuujia.com [kuujia.com]
- 3. chemwhat.com [chemwhat.com]
- 4. americanelements.com [americanelements.com]
- 5. cas 675-12-7|| where to buy 2,6-difluoropyrimidin-4-amine [french.chemenu.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
